molecular formula C8H7Br3 B11965389 1-Bromo-4-(1,2-dibromoethyl)benzene CAS No. 33458-10-5

1-Bromo-4-(1,2-dibromoethyl)benzene

Cat. No.: B11965389
CAS No.: 33458-10-5
M. Wt: 342.85 g/mol
InChI Key: NRUIEVHCKHZAHT-UHFFFAOYSA-N
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Description

1-Bromo-4-(1,2-dibromoethyl)benzene is an organic compound with the molecular formula C8H7Br3 It is a brominated derivative of benzene, characterized by the presence of three bromine atoms attached to the benzene ring and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,2-dibromoethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via the formation of a benzenonium intermediate, followed by the addition of bromine atoms to the ethyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1,2-dibromoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 4-(1,2-dihydroxyethyl)benzene.

    Reduction: 4-ethylbenzene.

    Oxidation: 4-bromoacetophenone.

Scientific Research Applications

1-Bromo-4-(1,2-dibromoethyl)benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into aromatic compounds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-4-(1,2-dibromoethyl)benzene exerts its effects involves electrophilic aromatic substitution. The bromine atoms act as electrophiles, reacting with nucleophiles to form substituted products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(1,2-dibromoethyl)benzene is unique due to the presence of three bromine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research purposes .

Properties

IUPAC Name

1-bromo-4-(1,2-dibromoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUIEVHCKHZAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399682
Record name Benzene, 1-bromo-4-(1,2-dibromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33458-10-5
Record name Benzene, 1-bromo-4-(1,2-dibromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-4-(1,2-DIBROMOETHYL)BENZENE
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